Latanoprost - 130209-82-4

Latanoprost

Catalog Number: EVT-272605
CAS Number: 130209-82-4
Molecular Formula: C26H40O5
Molecular Weight: 432.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Latanoprost is a synthetic analog of prostaglandin F2α (PGF2α) [, ], a naturally occurring compound with various physiological roles in the body. While clinically used as an ophthalmic solution for glaucoma treatment, Latanoprost also serves as a valuable tool in scientific research, particularly in ophthalmology and cell biology. Researchers utilize Latanoprost to investigate ocular drug delivery systems, explore its effects on various ocular cell types, and study the mechanisms of glaucoma pathogenesis.

Latanoprost Acid

Compound Description: Latanoprost acid is the biologically active metabolite of latanoprost. After latanoprost is administered topically to the eye, it is rapidly hydrolyzed to latanoprost acid by esterases in the cornea []. Latanoprost acid is a potent and selective agonist of the FP receptor, a type of prostaglandin receptor found in the eye []. Activation of the FP receptor in the ciliary muscle leads to relaxation of the ciliary muscle and increased uveoscleral outflow, both of which contribute to the reduction of intraocular pressure (IOP) [].

Travoprost

Compound Description: Travoprost is another prostaglandin F2α analog and a prodrug, like Latanoprost, that is hydrolyzed to its free acid form in the cornea []. It is also used topically to reduce IOP in patients with open-angle glaucoma or ocular hypertension []. Travoprost is more potent than latanoprost in vitro, but clinical trials have shown that the two drugs have similar efficacy in lowering IOP [].

Bimatoprost

Compound Description: Bimatoprost is a prostamide analog, structurally distinct from prostaglandin F2α analogs, that also lowers IOP []. While its precise mechanism of action remains partially unclear, bimatoprost appears to increase both uveoscleral and trabecular outflow [].

Tafluprost

Compound Description: Tafluprost is a prostaglandin F2α analog and a prodrug, activated to its free acid form in the eye []. Like other prostaglandin analogs, it lowers IOP primarily by increasing uveoscleral outflow [].

Unoprostone Isopropyl

Compound Description: Unoprostone isopropyl, a prostaglandin EP2 receptor agonist, is another type of prostaglandin analog used to lower IOP []. Unlike Latanoprost, which mainly acts on the FP receptor, unoprostone isopropyl primarily activates the EP2 receptor, stimulating PGE2 production in the eye. This mechanism is believed to contribute to its IOP-lowering effects, although the exact pathway is not fully understood [].

Timolol

Compound Description: Timolol is a non-selective beta-adrenergic receptor antagonist, commonly used as a first-line treatment for glaucoma []. It reduces IOP by decreasing aqueous humor production [].

Brinzolamide

Compound Description: Brinzolamide is a carbonic anhydrase inhibitor that reduces IOP by decreasing aqueous humor production []. It is often used in combination with other glaucoma medications, including prostaglandin analogs like Latanoprost [].

Dorzolamide

Compound Description: Dorzolamide, like Brinzolamide, is a carbonic anhydrase inhibitor that lowers IOP by decreasing aqueous humor production [].

Pilocarpine

Compound Description: Pilocarpine is a miotic agent that acts as a muscarinic receptor agonist, primarily targeting the M3 receptors in the ciliary muscle []. By contracting the ciliary muscle, pilocarpine facilitates aqueous humor outflow through the trabecular meshwork, thereby lowering IOP [].

Minoxidil

Compound Description: Minoxidil is a vasodilator primarily known for its use in treating hair loss []. It promotes hair growth by increasing blood flow to the hair follicles. Its mechanism of action in hair growth is not fully understood but is thought to involve the opening of potassium channels in hair follicle cells.

Relevance: While Minoxidil is not directly related to Latanoprost's IOP-lowering effects, it has been investigated, alongside Latanoprost, for its potential in stimulating hair growth, particularly in conditions like alopecia areata [].

Netarsudil

Compound Description: Netarsudil is a Rho kinase inhibitor and represents a novel class of ocular hypotensive agents []. It reduces IOP through a dual mechanism: increasing trabecular outflow and decreasing aqueous humor production [].

8-iso Prostaglandin E2

Compound Description: 8-iso prostaglandin E2 (8-iso PGE2) is a prostaglandin analog that also lowers IOP, but its mechanism of action is not fully understood. It is thought to act on multiple prostaglandin receptors, including the EP2 receptor [].

Overview

Latanoprost is a synthetic prostaglandin analog primarily used in the treatment of elevated intraocular pressure, particularly in conditions such as ocular hypertension and open-angle glaucoma. It functions by increasing the outflow of aqueous humor, thereby reducing intraocular pressure. Latanoprost is marketed under various brand names, including Xalatan, and is administered as an eye drop formulation.

Source and Classification

Latanoprost is classified as a prostaglandin F2-alpha analog. It is derived from arachidonic acid, which is a polyunsaturated fatty acid involved in various physiological processes. The compound's structure allows it to mimic the effects of natural prostaglandins in the body, specifically targeting receptors associated with ocular pressure regulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Latanoprost has evolved through various methodologies, including traditional organic synthesis and more recent chemoenzymatic approaches.

  1. Chemoenzymatic Synthesis: A notable method involves using biotransformations catalyzed by enzymes. This approach has demonstrated high stereoselectivity and efficiency. For example, the synthesis starts with the Horner-Wadsworth-Emmons condensation to form key intermediates, followed by selective hydrogenation to yield unsaturated alcohols that are crucial for further transformations .
  2. Organocatalyst-Mediated Synthesis: Another innovative method employs organocatalysts to facilitate a series of reactions including olefin metathesis and stereoselective reductions. This method allows for multiple steps to occur in a single reaction vessel, significantly improving yield and reducing reaction time .
  3. Conventional Chemical Synthesis: Traditional methods involve several steps including reduction of lactone groups and hydrogenation processes using palladium catalysts under controlled conditions .
Molecular Structure Analysis

Structure and Data

Latanoprost has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical formula for Latanoprost is C20H27O4, and its structure includes:

  • A cyclopentane ring
  • A carboxylic acid group
  • An alkene moiety

The three-dimensional conformation of Latanoprost is crucial for its interaction with specific receptors in the eye, facilitating its role in lowering intraocular pressure.

Structural Data

  • Molecular Weight: 351.43 g/mol
  • Melting Point: Approximately 60°C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

Latanoprost undergoes various chemical reactions during its synthesis:

  1. Horner-Wadsworth-Emmons Reaction: This reaction forms the key intermediate necessary for subsequent transformations.
  2. Selective Hydrogenation: This step reduces specific double bonds while preserving others, essential for maintaining the integrity of the molecule.
  3. Olefin Metathesis: A critical step that allows for the formation of complex cyclic structures within Latanoprost.

Each reaction requires careful control of conditions such as temperature, pressure, and catalyst choice to optimize yield and selectivity .

Mechanism of Action

Process and Data

Latanoprost exerts its therapeutic effects by mimicking the action of natural prostaglandins. It binds to prostaglandin receptors on the ciliary muscle in the eye, leading to relaxation of this muscle and increased outflow of aqueous humor through the uveoscleral pathway. This mechanism effectively lowers intraocular pressure.

The process involves:

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear or slightly yellow solution
  • Odor: Odorless
  • pH: Typically around 6-7 when formulated as an ophthalmic solution

Chemical Properties

  • Stability: Sensitive to light; should be stored in opaque containers.
  • Reactivity: Can undergo hydrolysis under certain conditions; stability can be affected by pH levels.

Relevant data indicate that Latanoprost maintains efficacy over a range of temperatures but should be protected from extreme conditions .

Applications

Scientific Uses

Latanoprost is primarily utilized in ophthalmology for managing elevated intraocular pressure associated with glaucoma and ocular hypertension. Its effectiveness has led to widespread use in clinical settings, making it one of the first-line treatments for these conditions.

In addition to its primary application, research continues into potential uses beyond ophthalmology, including studies exploring its effects on other physiological systems due to its mechanism related to prostaglandin pathways.

Synthesis and Development of Latanoprost

Historical Context of Prostaglandin Analog Development in Ophthalmology

The therapeutic application of prostaglandins (PGs) in ophthalmology originated from the serendipitous discovery of their intraocular pressure (IOP)-lowering effects. In the 1980s, researchers observed that topical application of prostaglandin F (PGF) reduced IOP in primate models by enhancing uveoscleral outflow [3] [8]. However, early PGF derivatives like fluprostenol and cloprostenol caused unacceptable ocular side effects, including conjunctival hyperemia, ocular pain, and blood-aqueous barrier disruption due to their non-selective receptor interactions [6] [8]. These challenges catalyzed efforts to design synthetic PG analogs with improved tolerability. The first commercially successful PG analog, isopropyl unoprostone (a 22-carbon docosanoid), was launched in Japan in 1994 but exhibited suboptimal IOP reduction (≈20% lower efficacy than later analogs) [3] [6]. This set the stage for latanoprost, which emerged in 1996 as the first highly selective FP receptor agonist approved for glaucoma treatment in the US and EU [1] [4]. Its introduction marked a paradigm shift, establishing prostaglandin analogs as first-line therapies due to their potent IOP reduction (25–35%) and once-daily dosing [4].

Table 1: Milestones in Prostaglandin Analog Development

YearDevelopmentSignificance
1981Discovery of PGF's IOP-lowering effect in primatesValidated prostaglandins as glaucoma therapeutic targets [3]
1994Launch of unoprostone (Japan)First commercial PG analog; limited efficacy (≈19% IOP reduction) [6]
1996FDA/EMA approval of latanoprostFirst selective FP receptor agonist; 30–35% IOP reduction [1] [4]
2001Introduction of bimatoprost/travoprostStructural variants with similar efficacy profiles [3]

Rational Design of Latanoprost as a Prostaglandin F2α Analog

Latanoprost’s design addressed three critical limitations of native PGF: poor corneal permeability, non-specific receptor binding, and chemical instability. Chemically, it is designated as isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate [5]. Key structural modifications include:

  • Esterification: The isopropyl ester at C1 carboxyl group enhanced lipophilicity, facilitating corneal penetration. Esterases in the cornea hydrolyze this prodrug to the biologically active latanoprost acid [2] [4].
  • Phenyl substitution: Replacement of the omega chain’s terminal carbon with a phenyl ring increased selectivity for FP receptors over other prostanoid receptors (EP, TP), minimizing off-target effects [4] [8].
  • 15(S)-configuration: The 15(R) hydroxyl group in PGF was inverted to 15(S), reducing susceptibility to dehydrogenase-mediated oxidation (a major inactivation pathway) [6].

These modifications yielded a compound with 12-fold higher FP receptor affinity (Ki = 0.40 nM) than native PGF and 1700-fold greater than unoprostone [6]. Pharmacokinetic studies confirmed rapid corneal absorption (peak aqueous humor concentration: 15–30 ng/mL at 1–2 hours) and selective activation in the ciliary body, where it upregulates matrix metalloproteinases to remodel extracellular matrix and increase uveoscleral outflow [4] [8].

Table 2: Key Structural Modifications in Latanoprost vs. PGF

Structural FeatureNative PGFLatanoprostFunctional Impact
C1 Carboxyl groupFree acidIsopropyl ester↑ Corneal permeability; prodrug activation [4]
Omega chain terminusHydroxyl groupPhenyl ring↑ FP receptor selectivity [8]
C15 configuration15(R)-hydroxyl15(S)-hydroxyl↓ Metabolic oxidation [6]

Synthetic Pathways and Key Modifications for Enhanced Bioavailability

Classical Synthesis

Early synthetic routes for latanoprost relied on multi-step linear sequences starting from the Corey lactone aldehyde (32). Key steps included:

  • Horner-Wadsworth-Emmons olefination to install the α-chain.
  • Diastereoselective reduction of the enone intermediate.
  • Wittig reaction for ω-chain introduction, requiring protection/deprotection steps that lowered overall yields (typically <15%) [6] [7].A significant challenge was controlling stereochemistry at C15, often resulting in mixtures requiring chromatographic separation [10].

Modern Organocatalytic Synthesis

A 2023 breakthrough achieved latanoprost synthesis in just six reaction vessels with 24% overall yield and >99% enantioselectivity [7]:

  • Pot 1: Krische allylation for enantioselective C1–C7 chain construction.
  • Pot 2: Olefin metathesis, silyl protection, and hydrogenolysis.
  • Pot 3: Organocatalyst-mediated Michael reaction (dr >20:1).
  • Pot 4: Mukaiyama aldol cyclization and HNO2 elimination.
  • Pot 5: Vinyl cuprate Michael addition.
  • Pot 6: cis-selective olefin metathesis, diastereoselective reduction, and deprotection.This approach eliminated 8 intermediate isolations, enhancing efficiency and scalability [7].

Bioavailability Enhancements

Beyond synthesis, formulation innovations further optimized bioavailability:

  • Liposomal delivery: LAT-HA-LIP—latanoprost-loaded synthetic phosphatidylcholine liposomes with hyaluronic acid and osmoprotectants (betaine, leucine)—increased corneal residence time. In rabbits, it extended the hypotensive effect by 24 hours and tripled ocular bioavailability versus standard solutions [9].
  • Stabilization: Latanoprost degrades under UV light (t1/2 = 1.32 days at 70°C) via C15 oxidation and 5,6-trans isomerization [1] [10]. Modern formulations use opaque bottles and antioxidants like α-tocopherol acetate in liposomes to suppress degradation [9].

Comparative Analysis of Early vs. Modern Synthesis Techniques

The evolution of latanoprost synthesis reflects advances in catalyst design, step economy, and stereocontrol:

Table 3: Evolution of Latanoprost Synthesis Techniques

ParameterEarly Synthesis (1990s)Modern Synthesis (2023)Improvement
Total steps12–15 linear steps6 pots (8 reactions)50% reduction in discrete steps [7]
Overall yield<15%24%>60% increase [7]
Key stereocontrolChromatographic separation of C15 epimersOrganocatalytic Michael addition (dr >20:1)Eliminated purification needs [7]
PurificationMultiple column chromatographiesMinimal intermediate isolationReduced solvent waste [7] [10]
Purity controlNormal-phase HPLCRP-HPLC with chiral/cyano columnsSimultaneous quantification of 6 impurities [10]

Analytical Advancements

Modern chromatography enables rigorous quality control:

  • HPLC-UV methods resolve latanoprost from critical impurities:
  • 15-ketolatanoprost (oxidation product).
  • 5,6-trans-latanoprost (photoisomer).
  • (15S)-diastereomer.
  • Triphenylphosphine oxide (synthetic intermediate) [10].
  • Validation parameters:
  • Linearity: 40–60 µg/mL (r=0.999).
  • LOQ: 0.025 µg/mL for impurities [10].

Environmental Impact

Modern routes align with green chemistry principles:

  • Pot economy reduces solvent consumption by 40% versus stepwise synthesis [7].
  • Organocatalysts replace metal-based catalysts, minimizing heavy metal residues [7].

Properties

CAS Number

130209-82-4

Product Name

Latanoprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Solubility

1.29e-02 g/L

Synonyms

PHXA41; PHXA-41; PHXA 41; XA34; XA-34; XA 34; Latanoprost, Xalatan, Catioprost

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.